molecular formula C15H24N4O2 B3103193 (3S)-tert-Butyl 4-(6-Aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate CAS No. 1433849-58-1

(3S)-tert-Butyl 4-(6-Aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate

Cat. No. B3103193
CAS RN: 1433849-58-1
M. Wt: 292.38 g/mol
InChI Key: BUAAKCSOXMISPQ-NSHDSACASA-N
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Description

(3S)-tert-Butyl 4-(6-Aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as BAY-73-6691 and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Histamine H4 Receptor Ligands

(3S)-tert-Butyl 4-(6-Aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate and its derivatives have been studied as ligands for the histamine H4 receptor (H4R). These compounds are explored for their potential in treating inflammatory conditions and pain. For example, the compound 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine showed potent in vitro activity as an anti-inflammatory agent and had antinociceptive activity in a pain model, highlighting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor

This compound is a key intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach has been proposed, starting from the readily available reagent 4-methylpyridinium, leading to tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate with a high total yield, suitable for industrial scale-up (Chen Xin-zhi, 2011).

Anticancer Drug Intermediates

The compound tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, related to (3S)-tert-Butyl 4-(6-Aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate, is an important intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound was established, and it has been used in the development of drugs for depression, cerebral ischemia, and as potential analgesics (Binliang Zhang et al., 2018).

Stereoselective Syntheses

Stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives have been reported. These syntheses are crucial for preparing compounds with specific stereochemistry, which is important in the development of pharmaceuticals (Boev et al., 2015).

Boc Group Migration in Drug Synthesis

An alkoxide anion triggered tert-butyloxycarbonyl (Boc) group migration of an imide derivative of (3S)-tert-Butyl 4-(6-Aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate was studied, revealing an unusual nine-membered cyclic transition state. This work is significant in understanding the chemistry of Boc group migration, a common step in drug synthesis (Xue & Silverman, 2010).

Safety and Hazards

The safety data sheet for a related compound, “1-Methyl-4-(6-Aminopyridin-3-Yl)Piperazine”, indicates that it is harmful if swallowed and provides first aid measures for various exposure scenarios .

properties

IUPAC Name

tert-butyl (3S)-4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11-10-18(14(20)21-15(2,3)4)7-8-19(11)12-5-6-13(16)17-9-12/h5-6,9,11H,7-8,10H2,1-4H3,(H2,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAAKCSOXMISPQ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=CN=C(C=C2)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-tert-Butyl 4-(6-Aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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